3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole
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Overview
Description
3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in the compound enhances its physicochemical properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)phenylacrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction conditions usually require controlled temperatures and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-trifluoromethyl-1,2,4-oxadiazole: Known for its use as a pesticide.
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole: Studied for its antimicrobial properties.
5-(Trifluoromethyl)-1,2,4-triazoles: Used in pharmaceutical applications.
Uniqueness
The uniqueness of 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole lies in its specific structure, which combines the properties of the ethoxyethyl group and the trifluoromethyl-substituted oxadiazole ring. This combination enhances its physicochemical properties and broadens its range of applications in various fields.
Properties
Molecular Formula |
C15H13F3N4O3 |
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Molecular Weight |
354.28 g/mol |
IUPAC Name |
3-(1-ethoxyethyl)-5-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H13F3N4O3/c1-3-23-8(2)11-19-13(24-21-11)10-6-4-9(5-7-10)12-20-14(25-22-12)15(16,17)18/h4-8H,3H2,1-2H3 |
InChI Key |
HERDEXUORRDGST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Origin of Product |
United States |
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